molecular formula C16H15N3OS B8376755 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-5-(3-pyridinyl)- CAS No. 97422-27-0

2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-5-(3-pyridinyl)-

Cat. No. B8376755
Key on ui cas rn: 97422-27-0
M. Wt: 297.4 g/mol
InChI Key: PKDDDTJJMPPYMB-UHFFFAOYSA-N
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Patent
US06962933B1

Procedure details

To a suspension of N-methylthiourea (0.24 g) in acetonitrile (18 mL) was added 2-bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide (1.0 g) and triethylamine (0.4 mL) was slowly added dropwise with stirring. After completion of dropwise addition, the mixture was stirred at a refluxing temperature for 3 h, and the solvent was evaporated. To the residue was added saturated aqueous sodium hydrogencarbonate and the mixture was extracted with ethyl acetate, and the extract was washed with water and dried, and the solvent was evaporated. The remaining crude crystals were recrystallized from ethyl acetate-isopropyl ether to give the title compound (0.65 g, yield 85%).
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH2:5])=[S:4].Br.Br[CH:8]([C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1)[C:9]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)=O.C(N(CC)CC)C>C(#N)C>[CH3:1][NH:2][C:3]1[S:4][C:8]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)=[C:9]([C:11]2[CH:12]=[CH:13][C:14]([O:17][CH3:18])=[CH:15][CH:16]=2)[N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
CNC(=S)N
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Br.BrC(C(=O)C1=CC=C(C=C1)OC)C=1C=NC=CC1
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at a refluxing temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
To the residue was added saturated aqueous sodium hydrogencarbonate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The remaining crude crystals were recrystallized from ethyl acetate-isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
CNC=1SC(=C(N1)C1=CC=C(C=C1)OC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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